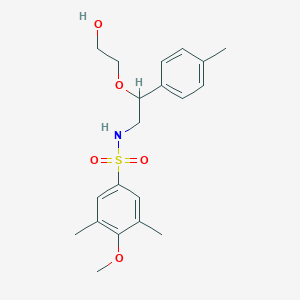![molecular formula C16H10N2O4 B2365875 2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-on CAS No. 1314603-15-0](/img/structure/B2365875.png)
2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the class of oxazinones. This compound is characterized by the presence of a nitrophenyl group attached to a vinyl group, which is further connected to a benzo-oxazinone ring. The molecular formula of this compound is C16H10N2O4, and it has a molecular weight of 294.26 g/mol . The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
Target of Action
Similar compounds such as 4h-benzo[d][1,3]oxazin-4-one have been shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase , which is involved in tissue degradation in several diseases .
Mode of Action
For instance, 4H-benzo[d][1,3]oxazin-4-one has been shown to inhibit the serine protease human leukocyte elastase , potentially altering the progression of diseases associated with tissue degradation.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways involving the serine protease human leukocyte elastase . This enzyme plays a role in various biological processes, including inflammation and tissue remodeling, so inhibiting its activity could have downstream effects on these pathways.
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may lead to the inhibition of the serine protease human leukocyte elastase , potentially impacting processes such as inflammation and tissue remodeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid with benzoyl chloride in the presence of pyridine to form 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . Another approach involves the catalyst-free annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions, yielding various 1,2-dihydroquinolines .
Industrial Production Methods
While specific industrial production methods for 2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted oxazinones, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound shares the oxazinone ring structure but lacks the nitrophenyl and vinyl groups.
4H-Benzo[d][1,3]oxazin-4-ones: These compounds have similar core structures but differ in their substituents and functional groups.
Uniqueness
The presence of the nitrophenyl and vinyl groups in 2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one imparts unique chemical properties and reactivity compared to its analogs
Eigenschaften
IUPAC Name |
2-[(E)-2-(3-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16-13-6-1-2-7-14(13)17-15(22-16)9-8-11-4-3-5-12(10-11)18(20)21/h1-10H/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFGHMONVRUBR-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)
![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)
![2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide](/img/structure/B2365794.png)
![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)



![1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2365804.png)

![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)



